(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
Description
The compound "(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one" is a thiazolidin-4-one derivative characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- Position 2: A 4-fluorophenyl imino group (-N=C-(C₆H₄F-4)).
- Position 5: A 3-chlorobenzyl substituent (-CH₂-(C₆H₃Cl-3)).
The electron-withdrawing chlorine (Cl) and fluorine (F) atoms on the aromatic rings likely influence the compound’s electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c17-11-3-1-2-10(8-11)9-14-15(21)20-16(22-14)19-13-6-4-12(18)5-7-13/h1-8,14H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTBRQPKYGDZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386791 | |
| Record name | ST50077242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-70-7 | |
| Record name | ST50077242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one have been synthesized and tested against various bacterial strains. A study indicated that certain synthesized thiazolidinones showed promising antibacterial effects against Gram-positive and Gram-negative bacteria such as E. coli, S. aureus, and P. aeruginosa .
Antifungal Properties
Thiazolidinone compounds have also been evaluated for their antifungal activity. In particular, some derivatives were found to be effective against pathogenic fungal strains, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones have been a focal point in research. Compounds derived from this class have shown efficacy in reducing inflammation through various mechanisms, including inhibition of cyclooxygenase enzymes and scavenging reactive oxygen species . The compound may share these properties based on its structural characteristics.
Case Studies and Research Findings
Several studies have reported on the biological activities of thiazolidinone derivatives:
- Anticonvulsant Activity: A series of thiazolidinones were synthesized and evaluated for anticonvulsant properties in animal models. One compound demonstrated significant efficacy compared to standard medications like diazepam .
- Antiviral Properties: Some thiazolidinone derivatives were tested for their ability to inhibit viral replication, particularly against yellow fever virus (YFV). One compound showed promising results with an effective concentration (EC50) significantly lower than that of ribavirin .
Comparative Data Table
| Property | This compound | Similar Thiazolidinones |
|---|---|---|
| Antibacterial Activity | Effective against E. coli, S. aureus | Yes |
| Antifungal Activity | Effective against specific pathogenic fungi | Yes |
| Anti-inflammatory Effects | Potentially effective | Yes |
| Anticonvulsant Activity | Significant efficacy observed | Yes |
| Antiviral Activity | Inhibition of YFV replication | Yes |
Mechanism of Action
The mechanism of action of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with microbial cell wall synthesis or inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Antimicrobial Activity
- : Derivatives with 3-chloro-4-fluorophenyl and arylidene groups demonstrated significant antibacterial and antifungal activity. The dual halogenation (Cl and F) enhances membrane penetration and target binding, suggesting the target compound’s 3-chlorobenzyl group may similarly improve antimicrobial potency .
Anticancer Activity
- : Thiazolidin-4-one derivatives with substituted phenyl/heteroaryl imino groups (e.g., 3,4-dimethylphenyl, pyridinyl) exhibited up to 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL. The target compound’s 4-fluorophenyl imino group may similarly enhance cytotoxicity via apoptosis induction .
Electrochemical Properties
- : Rhodanine derivatives (2-thioxo-thiazolidin-4-ones) with azulenylmethylene groups showed distinct redox behaviors. The target compound’s electron-withdrawing Cl and F substituents may stabilize radical intermediates, influencing its electrochemical profile compared to analogs with electron-donating groups (e.g., methoxy) .
Structural and Conformational Insights
- Crystallography () : Analogs like 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one adopt twisted conformations with dihedral angles up to 88.4° between aromatic rings. The target compound’s 3-chlorobenzyl group may impose steric hindrance, altering its molecular geometry and binding interactions .
Key Research Findings
Halogenation Impact : Dual halogenation (Cl and F) in thiazolidin-4-one derivatives enhances bioactivity by improving lipophilicity and target affinity .
Substituent Geometry : E/Z isomerism at position 5 (e.g., benzylidene vs. benzyl) significantly affects molecular conformation and biological interactions .
Heterocyclic Modifications : Incorporation of heterocycles (e.g., oxadiazole, thiadiazole) improves solubility and diversifies pharmacological profiles .
Biological Activity
The compound (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring, which is known for contributing to various biological activities.
Antiviral Activity
Research indicates that thiazolidinone derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the activity of viral polymerases. A study demonstrated that certain thiazolidinones inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values ranging from 31.9 µM to 32.2 µM . This suggests that this compound could potentially possess similar antiviral efficacy.
Anticancer Activity
Thiazolidinone derivatives have also been studied for their anticancer properties. A review highlighted that thiazolidin-4-one scaffolds are effective in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural modifications in compounds like this compound may enhance its anticancer activity by targeting specific pathways involved in tumor growth.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of thiazolidinone derivatives have been documented extensively. For example, compounds related to this compound were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to >5000 µg/mL . Additionally, some derivatives demonstrated promising antifungal activity against strains like Candida albicans.
The mechanisms through which thiazolidinone derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Modulation of Immune Response : Some derivatives have shown potential in enhancing immune responses against pathogens.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
